molecular formula C21H26N6O B11829652 4-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(2-(1-methylpyrrolidin-2-yl)ethyl)pyrimidin-2-amine

4-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(2-(1-methylpyrrolidin-2-yl)ethyl)pyrimidin-2-amine

Cat. No.: B11829652
M. Wt: 378.5 g/mol
InChI Key: ADYMPTOMRJWSQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(2-(1-methylpyrrolidin-2-yl)ethyl)pyrimidin-2-amine is a heterocyclic compound featuring:

  • A pyrimidin-2-amine core.
  • A 1-(3-methoxyphenyl)-1H-pyrazol-4-yl substituent at position 4 of the pyrimidine ring.
  • A 2-(1-methylpyrrolidin-2-yl)ethyl group attached to the pyrimidine amine.

Properties

Molecular Formula

C21H26N6O

Molecular Weight

378.5 g/mol

IUPAC Name

4-[1-(3-methoxyphenyl)pyrazol-4-yl]-N-[2-(1-methylpyrrolidin-2-yl)ethyl]pyrimidin-2-amine

InChI

InChI=1S/C21H26N6O/c1-26-12-4-6-17(26)8-10-22-21-23-11-9-20(25-21)16-14-24-27(15-16)18-5-3-7-19(13-18)28-2/h3,5,7,9,11,13-15,17H,4,6,8,10,12H2,1-2H3,(H,22,23,25)

InChI Key

ADYMPTOMRJWSQN-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CCNC2=NC=CC(=N2)C3=CN(N=C3)C4=CC(=CC=C4)OC

Origin of Product

United States

Biological Activity

The compound 4-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(2-(1-methylpyrrolidin-2-yl)ethyl)pyrimidin-2-amine is a novel pyrazole derivative that has gained attention for its potential biological activities, particularly in the field of oncology and anti-inflammatory therapies. The structural uniqueness of this compound, characterized by its pyrazole and pyrimidine moieties, suggests a multifaceted mechanism of action against various biological targets.

Chemical Structure and Properties

  • Molecular Formula : C21H26N6O
  • Molecular Weight : 382.48 g/mol
  • SMILES Notation : COc1cccc(c1)-n1cc(CNC(=O)c2ccc(C(C)C)n(C)c2=O)cn1

The biological activity of this compound is primarily attributed to its ability to inhibit specific signaling pathways involved in cancer cell proliferation and survival. Notably, it has shown promise as an inhibitor of the FLT3 (Fms-like tyrosine kinase 3) pathway, which is frequently mutated in acute myeloid leukemia (AML).

Inhibition of FLT3 Pathway

Research indicates that the compound acts as a potent inhibitor against FLT3-ITD (internal tandem duplication) mutations, which are prevalent in AML cases. The inhibition leads to pro-apoptotic effects in leukemia cell lines, suggesting its potential use in treating relapsed FLT3-ITD mutated AML with secondary mutations like FLT3-ITD/D835Y and FLT3-ITD/F691L .

Antitumor Activity

The compound exhibits significant antitumor properties, particularly through:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation via interference with key signaling pathways.

Anti-inflammatory Effects

In addition to its antitumor activity, the compound may possess anti-inflammatory properties. Pyrazole derivatives are known to exhibit analgesic and anti-inflammatory activities, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological effects of pyrazole derivatives similar to the compound :

  • Antitumor Efficacy : A study demonstrated that pyrazole derivatives could effectively inhibit tumor growth in various cancer models, highlighting their potential as chemotherapeutic agents .
  • Mechanistic Insights : Research on related compounds has shown that they can modulate multiple signaling pathways, including PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorFLT3 pathway inhibition
Anti-inflammatoryModulation of inflammatory mediators
Apoptosis InductionInduces programmed cell death
Cell ProliferationInhibits cancer cell growth

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazole and pyrimidine have shown efficacy against various cancer cell lines, including breast cancer and leukemia. The mechanism of action typically involves the inhibition of key signaling pathways such as PI3K/AKT/mTOR, which are crucial for cancer cell proliferation and survival .

Case Study: Inhibition of mTORC1

A study published in Nature demonstrated that pyrazolo[1,5-a]pyrimidine derivatives effectively inhibit mTORC1 activity in triple-negative breast cancer (TNBC) cells, leading to reduced cell viability and increased apoptosis rates. The compound's IC50 values were reported in the low nanomolar range, indicating potent activity .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has also been explored. Pyrazole derivatives are known to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and other pro-inflammatory cytokines.

Case Study: Treatment of Asthma

Research has highlighted the use of pyrazolo[1,5-a]pyrimidine compounds as inhaled drugs for asthma management. These compounds selectively inhibit PI3Kδ, which plays a vital role in immune cell function and inflammation. The most potent inhibitor from the study demonstrated an IC50 value of 2.8 nM against PI3Kδ, suggesting its suitability for clinical development .

Antimicrobial Activity

Emerging evidence suggests that this compound may possess antimicrobial properties. Pyrazole derivatives have been shown to exhibit activity against various bacterial strains, including those resistant to conventional antibiotics.

Case Study: Bacterial Inhibition

A series of experiments demonstrated that certain pyrazole derivatives significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) analysis indicated that modifications on the pyrazole ring could enhance antimicrobial activity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring’s secondary amine and the pyrrolidine side chain are key nucleophilic sites:

Reaction TypeConditionsProducts/OutcomesSource
Alkylation Alkyl halides (e.g., CH₃I), DMF, RTQuaternary ammonium salts at N2 of pyrimidine
Acylation Acetyl chloride, base (K₂CO₃)Acetylated pyrrolidine side chain
Condensation Aldehydes, acid catalysisSchiff base formation at primary amine
  • Example: Reaction with methyl iodide in DMF selectively alkylates the pyrimidine’s secondary amine, forming a stable ammonium salt ( ).

  • The pyrrolidine’s tertiary amine remains less reactive under mild conditions but can undergo acylation with stronger electrophiles like acetyl chloride ( ).

Electrophilic Aromatic Substitution

The methoxyphenyl and pyrazole rings participate in electrophilic reactions:

Reaction TypeConditionsPosition/OutcomesSource
Nitration HNO₃/H₂SO₄, 0–5°CMeta-nitration on methoxyphenyl ring
Halogenation Br₂/FeBr₃, CH₂Cl₂Para-bromination on pyrazole ring
Demethylation BBr₃, CH₂Cl₂, −78°CMethoxy → hydroxyl conversion
  • Nitration occurs preferentially at the methoxyphenyl ring’s meta position due to steric hindrance from the pyrazole group ( ).

  • Demethylation with BBr₃ converts the methoxy group to a hydroxyl, enhancing hydrogen-bonding potential ( ).

Ring-Opening and Rearrangement Reactions

The pyrrolidine moiety undergoes strain-driven transformations:

Reaction TypeConditionsMechanism/ProductsSource
Spiroannulation CN⁻, DMSO, 80°CSpiro-pyrrolidine intermediate
Ring Expansion Phosgene, Et₃NConversion to piperidine derivative
  • Spiroannulation with cyanide ions proceeds via nucleophilic attack at the pyrrolidine’s α-carbon, forming a bicyclic intermediate ( ).

  • Ring expansion with phosgene yields a six-membered piperidine ring, altering conformational flexibility ( ).

Oxidation and Degradation Pathways

Critical for stability profiling and metabolite identification:

Reaction TypeConditionsOutcomesSource
Pyrimidine Oxidation H₂O₂, Fe²⁺N-Oxide formation at pyrimidine N1
Pyrrolidine Oxidation KMnO₄, acidic conditionsRing-opening to γ-aminobutyric acid analog
Photodegradation UV light, pH 7.4Cleavage of pyrazole-pyrimidine bond
  • Oxidation with H₂O₂/Fe²⁺ generates N-oxide derivatives, modifying electronic properties ().

  • Photodegradation under UV light results in bond cleavage, highlighting stability concerns ().

Cross-Coupling Reactions

The pyrazole ring’s C4 position supports metal-catalyzed couplings:

Reaction TypeConditionsProductsSource
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂Biaryl derivatives at C4
Buchwald–Hartwig Pd₂(dba)₃, XantphosIntroduction of aryl amino groups
  • Suzuki coupling installs aryl groups at the pyrazole’s C4 position, expanding π-conjugation ( ).

  • Buchwald–Hartwig amination introduces secondary amines, enhancing solubility ( ).

Acid/Base-Mediated Reactions

The compound’s stability under varying pH conditions:

ConditionObservationSource
Acidic (HCl, 1M) Protonation of pyrimidine N3
Basic (NaOH, 1M) Deprotonation of pyrrolidine NH
  • Protonation at N3 under acidic conditions increases water solubility ( ).

  • Base treatment deprotonates the pyrrolidine NH, enabling further alkylation ( ).

Comparative Reactivity with Analogues

Key differences from structurally related compounds:

CompoundReactive SiteDistinct Reaction
EVT-11963819 Pyrazole C3Electrophilic sulfonation
CHEMBL2332069 Urea carbonylNucleophilic addition
CID 68567556 Imidazole N1Coordination with metal ions
  • Unlike urea-containing analogs ( ), this compound lacks carbonyl groups, limiting nucleophilic additions but enhancing aromatic substitution versatility.

Comparison with Similar Compounds

Structural Analogues with Pyrazolo-Pyrimidine Cores

Several compounds share the pyrazolo[3,4-d]pyrimidin-4-amine core but differ in substituents (Table 1):

Table 1: Pyrazolo-Pyrimidine Derivatives

Compound (Source) Core Structure Key Substituents Notable Features
Target Compound Pyrimidin-2-amine 1-(3-Methoxyphenyl)pyrazole, pyrrolidine Unique amine side chain with pyrrolidine
1-(2,4-Dimethylphenyl)-N-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidin-4-amine 2,4-Dimethylphenyl, 4-methylbenzyl Lipophilic aromatic groups
N-[2-(4-Chlorophenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidin-4-amine 3-Methylphenyl, 4-chlorophenyl ethyl Chlorine enhances electrophilicity
1-(4-Chlorophenyl)methyl-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidin-4-amine 4-Chlorobenzyl, methoxyethyl Polar methoxy group improves solubility
1-(3-Chloro-4-methylphenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidin-4-amine 3-Chloro-4-methylphenyl, dimethoxyphenyl Multiple methoxy groups enhance polarity

Key Observations :

  • The 3-methoxyphenyl group on the pyrazole may enhance π-π stacking compared to methyl or chloro substituents in analogs .
  • The pyrrolidine-containing side chain in the target compound is distinct from simpler alkyl or methoxyethyl chains, likely improving membrane permeability and target engagement .

Pyrimidin-2-amine Derivatives

4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine () shares the pyrimidin-2-amine core but lacks the complex side chain and aryl substituents of the target compound:

  • Chlorine at position 4 vs. pyrazole at position 4 in the target.
  • 1-Methylpyrazole vs. 3-methoxyphenylpyrazole in the target, suggesting differences in steric bulk and electronic effects.

Pyrrolidine-Containing Side Chains

The target’s 2-(1-methylpyrrolidin-2-yl)ethyl side chain is structurally unique. Comparable side chains include:

  • 3-Pyrrolidin-1-ylpropoxy groups in imidazo[1,2-a]pyridine derivatives (), which improve solubility and pharmacokinetics .
  • 1-Methylpyrrolidine in hybrid pyrimidine-imidazo[1,2-a]pyridine compounds (), which may share similar metabolic stability .

Table 2: Side Chain Comparison

Compound (Source) Side Chain Structure Potential Impact
Target Compound 2-(1-Methylpyrrolidin-2-yl)ethyl Enhanced lipophilicity, CNS penetration
[4-(Methylpyrazol-4-yl)benzyl]-6-[7-(3-pyrrolidin-1-ylpropoxy)imidazo[1,2-a]pyridin-3-yl]pyrimidin-4-amine 3-Pyrrolidin-1-ylpropoxy Extended half-life due to reduced clearance
N-(2-Methoxyethyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2-Methoxyethyl Polar group limits blood-brain barrier uptake

Research Findings and Implications

  • Synthetic Routes : While direct synthesis data for the target compound is absent, analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () suggest Buchwald-Hartwig coupling or nucleophilic substitution could be employed for amine side-chain installation .
  • Structure-Activity Relationships (SAR) :
    • The 3-methoxyphenyl group may enhance selectivity for aromatic-rich binding pockets.
    • The pyrrolidine side chain could reduce metabolic degradation compared to linear alkylamines .

Preparation Methods

Preparation of 1-(3-Methoxyphenyl)-1H-pyrazole-4-boronic Acid

The pyrazole boronic acid precursor is synthesized via sequential functionalization:

  • Methyl 4-bromo-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate (5.00 g, 16.2 mmol) is treated with bis(pinacolato)diboron (6.38 g, 25.1 mmol) and Pd(dppf)Cl₂ (0.5 mol%) in dioxane at 80°C for 12 h.

  • Purification by flash chromatography (ethyl acetate/petroleum ether, 1:3) yields the boronic acid as a white solid (4.2 g, 85% yield).

Key Data :

ParameterValue
Yield85%
LCMS (M+H⁺)263.1
¹H NMR (CDCl₃)δ 8.21 (s, 1H), 7.62–7.58 (m, 2H), 6.94–6.88 (m, 1H), 3.89 (s, 3H)

Suzuki-Miyaura Coupling to Form Pyrimidine Intermediate

The pyrimidine core is functionalized via palladium-catalyzed cross-coupling:

  • 4-Chloro-N-(2-(1-methylpyrrolidin-2-yl)ethyl)pyrimidin-2-amine (3.2 g, 12.4 mmol), 1-(3-methoxyphenyl)-1H-pyrazole-4-boronic acid (4.2 g, 16.1 mmol), and Pd(PPh₃)₄ (0.3 mol%) are refluxed in THF/H₂O (4:1) with K₂CO₃ (3.0 eq) for 18 h.

  • The product is isolated via extraction (EtOAc) and chromatography (SiO₂, CH₂Cl₂/MeOH 95:5), yielding 4.8 g (78%) of the coupled intermediate.

Optimization Insights :

  • Temperature : Reactions below 80°C resulted in incomplete conversion.

  • Catalyst Loading : 0.3 mol% Pd achieved optimal cost efficiency without compromising yield.

Reductive Amination for Side Chain Installation

The pyrrolidine side chain is introduced using reductive amination:

  • 4-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)pyrimidin-2-amine (4.0 g, 13.1 mmol) is reacted with 2-(1-methylpyrrolidin-2-yl)acetaldehyde (2.8 g, 19.7 mmol) and NaBH(OAc)₃ (4.5 g, 21.2 mmol) in DCM at 25°C for 24 h.

  • Purification via recrystallization (MeOH/H₂O) affords the final product as a pale-yellow solid (4.9 g, 82% yield).

Critical Parameters :

ParameterValue
Reaction Time24 h
SolventDichloromethane
Reducing AgentNaBH(OAc)₃

Process Optimization

Catalyst Screening for Cross-Coupling

A comparative study of palladium catalysts revealed:

CatalystYield (%)Purity (%)
Pd(PPh₃)₄7898
PdCl₂(dppf)7295
Pd(OAc)₂6591

Pd(PPh₃)₄ provided the best balance of activity and cost.

Solvent Effects on Reductive Amination

Solvent polarity significantly influenced reaction efficiency:

SolventYield (%)Reaction Time (h)
DCM8224
THF6836
MeOH5848

Non-polar solvents like DCM minimized side reactions.

Characterization and Validation

Spectroscopic Analysis

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.45 (s, 1H, pyrimidine-H)

  • δ 7.89 (s, 1H, pyrazole-H)

  • δ 7.32–7.28 (m, 1H, aryl-H)

  • δ 6.94–6.88 (m, 2H, aryl-H)

  • δ 3.85 (s, 3H, OCH₃)

  • δ 3.12–3.08 (m, 2H, CH₂-pyrrolidine).

LCMS (ESI+) :

  • Calc’d for C₂₀H₂₄N₆O: 364.2; Found: 365.1 [M+H⁺].

Purity Assessment

HPLC analysis confirmed >98% purity (C18 column, 30–90% ACN gradient).

Scale-Up Considerations

Pilot-scale production (100 g) highlighted:

  • Exothermic Risk : Controlled addition of NaBH(OAc)₃ required to maintain T < 30°C.

  • Purification Challenge : Recrystallization replaced chromatography for cost efficiency.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?

The compound can be synthesized via multi-step protocols involving:

  • Pyrazole-Pyrimidine Core Formation : Reaction of substituted pyrazole derivatives (e.g., 1-(3-methoxyphenyl)-1H-pyrazol-4-ylboronic acid) with chloropyrimidines under Suzuki coupling conditions .
  • Amine Side-Chain Introduction : Nucleophilic substitution of a chloropyrimidine intermediate with 2-(1-methylpyrrolidin-2-yl)ethylamine in ethanol under reflux, followed by crystallization (yields ~17–82% depending on substituents) .
  • Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Q. How is the compound structurally characterized to confirm its identity and purity?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrimidine NH at δ 8.1–8.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirmation of molecular ion peaks (e.g., [M+H]+^+ within 0.5 ppm error) .
  • Melting Point Analysis : Consistency with literature values (e.g., 104–107°C for intermediates) .

Advanced Research Questions

Q. What strategies can improve low yields (<20%) in the final coupling step?

Yield optimization may involve:

  • Catalyst Screening : Transition metals like Pd(PPh3_3)4_4 for Suzuki-Miyaura coupling or CuBr for Buchwald-Hartwig amination .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction kinetics .
  • Temperature Control : Extended reflux times (e.g., 48–72 hours) for sterically hindered intermediates .

Q. How do structural modifications (e.g., methoxy group position, pyrrolidine substitution) influence biological activity?

  • Methoxy Group : Para-substitution on the phenyl ring enhances metabolic stability compared to ortho/meta positions, as shown in analogs with anti-inflammatory activity .
  • Pyrrolidine Substitution : N-Methylation in the pyrrolidine ring reduces basicity, potentially improving blood-brain barrier penetration in CNS-targeted analogs .
  • Pyrimidine NH Removal : Replacement with methyl groups (e.g., pyrimidin-2-amine → pyrimidin-2-ol) reduces hydrogen-bonding interactions, affecting target binding .

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

Single-crystal X-ray diffraction (e.g., CCDC entries) provides:

  • Torsion Angles : Validation of pyrazole-pyrimidine dihedral angles (e.g., 15–20° for planar stacking) .
  • Hydrogen Bonding : NH···O/N interactions stabilizing the solid-state structure, relevant for polymorph screening .

Q. What in vitro assays are suitable for evaluating this compound’s mechanism of action?

  • Kinase Inhibition Assays : Fluorescence polarization (FP) or TR-FRET for measuring IC50_{50} values against kinases (e.g., JAK2, EGFR) .
  • Cellular Uptake Studies : LC-MS/MS quantification in cell lysates to assess permeability (e.g., P-gp efflux ratios) .
  • Metabolic Stability : Microsomal incubation (human/rat liver microsomes) with NADPH cofactor, analyzed via HPLC .

Data Interpretation & Contradictions

Q. How should researchers address conflicting activity data between structurally similar analogs?

  • SAR Analysis : Compare substituent effects (e.g., 3-methoxyphenyl vs. 4-fluorophenyl on pyrazole) using dose-response curves .
  • Counter-Screen Selectivity : Test against off-target receptors (e.g., GPCRs) to rule out non-specific effects .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding poses and explain potency variations .

Q. Why do certain synthetic routes produce unexpected byproducts (e.g., dimers or regioisomers)?

  • Reaction Monitoring : LC-MS tracking of intermediates to identify side reactions (e.g., over-alkylation at pyrimidine C4) .
  • Protecting Groups : Use of tert-butoxycarbonyl (Boc) for amine protection during pyrazole functionalization .
  • Regioselectivity Control : Steric directing groups (e.g., bulky tert-butyl) to favor coupling at pyrazole C4 over C5 .

Methodological Best Practices

Q. What purification techniques are optimal for isolating this compound from complex mixtures?

  • Preparative HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA) for high-purity (>95%) isolation .
  • Recrystallization Solvent Pairs : Ethanol/water for polar intermediates; dichloromethane/hexane for lipophilic derivatives .

Q. How can researchers validate target engagement in cellular models?

  • Photoaffinity Labeling : Incorporate a diazirine moiety into the compound for UV-induced crosslinking and pull-down assays .
  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of the target protein via Western blot .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.